molecular formula C21H15O8P B1258866 3-O-methylfluorescein phosphate

3-O-methylfluorescein phosphate

Cat. No.: B1258866
M. Wt: 426.3 g/mol
InChI Key: QWBZNOKUBXSLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-methylfluorescein phosphate is a chemical compound used primarily in biochemical research. It is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly useful in the fluorimetric determination of phosphatase activity, making it valuable in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-methylfluorescein phosphate typically involves the methylation of fluorescein followed by phosphorylation. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate, and phosphorylation agents like phosphorus oxychloride or phosphoric acid. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same methylation and phosphorylation steps, but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-O-methylfluorescein phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphatases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .

Major Products Formed

The major products formed from these reactions include fluorescein derivatives and various phosphorylated compounds. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

3-O-methylfluorescein phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-methylfluorescein phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the removal of the phosphate group, resulting in the formation of 3-O-methylfluorescein. This reaction is accompanied by a change in fluorescence, which can be measured to determine the activity of the phosphatase. The molecular targets include various phosphatases, and the pathways involved are related to phosphate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-methylfluorescein phosphate is unique due to its specific application in phosphatase assays. The presence of the phosphate group allows it to be selectively hydrolyzed by phosphatases, making it a valuable tool in enzyme kinetics studies. Its fluorescence properties also make it suitable for various analytical applications .

Properties

Molecular Formula

C21H15O8P

Molecular Weight

426.3 g/mol

IUPAC Name

(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate

InChI

InChI=1S/C21H15O8P/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21/h2-11H,1H3,(H2,23,24,25)

InChI Key

QWBZNOKUBXSLRE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3

Synonyms

3-O-methylfluorescein phosphate
3-O-MFP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-methylfluorescein phosphate
Reactant of Route 2
3-O-methylfluorescein phosphate
Reactant of Route 3
3-O-methylfluorescein phosphate
Reactant of Route 4
3-O-methylfluorescein phosphate
Reactant of Route 5
3-O-methylfluorescein phosphate
Reactant of Route 6
3-O-methylfluorescein phosphate

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